molecular formula C12H12ClNO2S2 B10966887 5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide

5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide

Cat. No.: B10966887
M. Wt: 301.8 g/mol
InChI Key: ADAWXBZUJJSRLA-UHFFFAOYSA-N
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Description

5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide stands out due to its unique thiophene ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClNO2S2

Molecular Weight

301.8 g/mol

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H12ClNO2S2/c1-8-4-3-5-9(2)12(8)14-18(15,16)11-7-6-10(13)17-11/h3-7,14H,1-2H3

InChI Key

ADAWXBZUJJSRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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